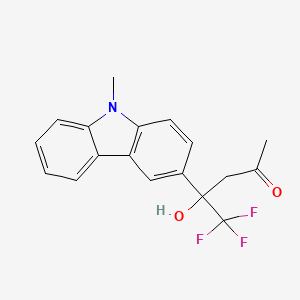![molecular formula C19H16N2O3 B3846003 N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B3846003.png)
N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide
Descripción general
Descripción
N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a naphthalene ring and a methoxyphenyl group, which are linked through a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide typically involves the reaction of 2-methoxyphenyl isocyanate with naphthalene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenyl isocyanate and naphthalene-1-carboxylic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 25-50°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mecanismo De Acción
The mechanism of action of N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide can be compared with other similar compounds such as:
N-(2-methoxyphenyl)-4-(2-{[(2-methoxyphenyl)carbamoyl]amino}ethyl)-1-piperazinecarboxamide: Similar structure but with a piperazine ring.
N-Methyl-2-pyridone-5-carboxamide: Another carboxamide with different functional groups and applications.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-12-5-4-11-16(17)20-19(23)21-18(22)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGUPDLOIDWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(4-Methylphenyl)sulfonylamino]phenyl]sulfonylguanidine](/img/structure/B3845921.png)


![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845928.png)

![4-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3845935.png)
![3-(2-phenylethyl)-2,4-dihydro-1H-thiochromeno[2,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B3845945.png)




![2-[(4-CHLOROPHENYL)AMINO]-N'-[(1Z)-2-METHYLCYCLOHEXYLIDENE]ACETOHYDRAZIDE](/img/structure/B3845999.png)
![6-Chloro-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide](/img/structure/B3846010.png)
![[2-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]oxyphenyl] 2-(2-oxo-1,3-benzothiazol-3-yl)acetate](/img/structure/B3846024.png)
